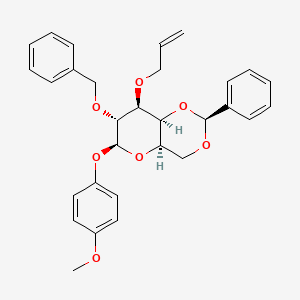

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

CAS No.: 2160551-35-7

Cat. No.: VC3240561

Molecular Formula: C30H32O7

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2160551-35-7 |

|---|---|

| Molecular Formula | C30H32O7 |

| Molecular Weight | 504.6 g/mol |

| IUPAC Name | (2S,4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

| Standard InChI | InChI=1S/C30H32O7/c1-3-18-32-27-26-25(20-34-29(37-26)22-12-8-5-9-13-22)36-30(35-24-16-14-23(31-2)15-17-24)28(27)33-19-21-10-6-4-7-11-21/h3-17,25-30H,1,18-20H2,2H3/t25-,26+,27+,28-,29+,30-/m1/s1 |

| Standard InChI Key | ACACVISMIMMNCY-IUGZAPLBSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)CO[C@@H](O3)C4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 |

| SMILES | COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 |

| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structure

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a protected glycoside derivative of galactose. According to PubChem data, this compound is registered with CID 44629753 and has the CAS number 2160551-35-7 . It is also known by the systematic name (2S,4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine . Another identifier used for this compound is M1620 .

The compound features several key structural elements:

-

A beta-D-galactopyranoside core structure

-

A 4-methoxyphenyl group at the anomeric position

-

An allyl group at the 3-O position

-

A benzyl group at the 2-O position

-

A benzylidene acetal protecting the 4,6-O positions

This specific protection pattern gives the molecule its unique chemical and biological properties, making it valuable for various research applications.

Physical and Chemical Properties

The physical and chemical properties of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside provide important insights into its behavior and potential applications. The key properties of this compound are summarized in the following table:

The specific rotation value is particularly important for confirming the stereochemistry of the compound, which is critical for its biological activity and chemical reactivity. The beta configuration at the anomeric position is essential for its applications in glycobiology research.

Applications in Research and Industry

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has diverse applications across multiple fields of research and industry, making it a valuable compound for various scientific endeavors.

Pharmaceutical Development

This compound is being explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases, including cancer and diabetes . The specific protection pattern of the galactose core allows researchers to study structure-activity relationships and develop targeted glycoside-based pharmaceuticals. The compound's well-defined stereochemistry makes it particularly valuable for drug discovery efforts where stereoselectivity is critical.

Natural Product Synthesis

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside serves as a key intermediate in the synthesis of complex natural products . Many biologically active natural products contain glycoside moieties that require careful synthesis with specific stereochemistry and protection patterns. This compound provides a versatile building block for such syntheses, enabling the creation of compounds with specific biological activities.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms . Carbohydrate-protein interactions are central to many biological processes, and synthetic glycosides like this one serve as valuable tools for probing such interactions. Researchers can use this compound to study glycosyltransferases, glycosidases, and other carbohydrate-processing enzymes.

Cosmetic Formulations

The unique chemical structure of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has led to its evaluation for use in cosmetic products . Glycosides can enhance skin health and appearance through various mechanisms, including moisturization, antioxidant activity, and influence on skin cell metabolism. The specific protection pattern of this compound may confer properties beneficial for skincare applications.

Food Industry Applications

In the food industry, this compound may be explored for its flavor or preservative properties . Carbohydrate derivatives can influence taste profiles and contribute to the stability and shelf life of food products. The specific structure of this galactopyranoside might offer unique sensory qualities or preservation capabilities valuable for food product development.

Comparison with Related Compounds

Understanding how 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside compares to structurally related compounds helps to contextualize its unique properties and applications. The following table presents a comparison with several related glycosides:

The unique protection pattern of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside provides specific advantages for certain applications. The presence of the benzylidene acetal at the 4,6-positions creates a rigid conformation that can influence the compound's interaction with biological targets. Meanwhile, the allyl group at the 3-O position and benzyl group at the 2-O position offer opportunities for further functionalization.

Structural Characterization

The structural characterization of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is essential for confirming its identity and purity. While specific spectroscopic data for this compound is limited in the provided search results, several analytical methods are typically employed for such characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for confirming the structure of carbohydrate derivatives like this compound. Both 1H-NMR and 13C-NMR would provide valuable information about the proton and carbon environments in the molecule. The anomeric proton in beta-galactopyranosides typically appears as a doublet with a characteristic coupling constant, confirming the beta configuration. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would help establish connectivity and confirm the positions of the protecting groups.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 504.6 g/mol and provide fragmentation patterns that could help verify the structure. High-resolution mass spectrometry (HRMS) would give the exact mass, allowing confirmation of the molecular formula.

Optical Rotation

The specific rotation of 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has been reported as [α]20D = -13 to -10° (C=1 in CHCl3) . This value is important for confirming the stereochemistry of the compound and is a useful parameter for quality control.

X-ray Crystallography

While no X-ray crystallographic data is mentioned in the search results, this technique would provide definitive confirmation of the three-dimensional structure if crystals suitable for analysis could be obtained.

Current Research and Future Perspectives

Current research involving 4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside spans multiple disciplines and suggests promising future applications.

Glycobiology Research

The compound serves as a valuable tool in glycobiology research, helping scientists understand the role of specific carbohydrate structures in biological systems. Its well-defined structure makes it useful for studying carbohydrate-protein interactions, which are central to many biological processes.

Synthetic Methodology Development

Researchers continue to explore new synthetic methods using this compound as a model substrate. The challenge of regioselective functionalization of carbohydrates remains an active area of research, with compounds like this providing opportunities for developing and testing new methodologies.

Drug Discovery

The potential therapeutic properties of this compound and its derivatives are being investigated, particularly for diseases where carbohydrate-protein interactions play a role, such as cancer and diabetes . The specific protection pattern allows for selective modification and structure-activity relationship studies.

Future Directions

Future research may focus on:

-

Development of more efficient synthetic routes to access this compound

-

Exploration of its potential as a glycosyl donor in oligosaccharide synthesis

-

Investigation of its interactions with specific enzymes and receptors

-

Computational studies to predict its biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume